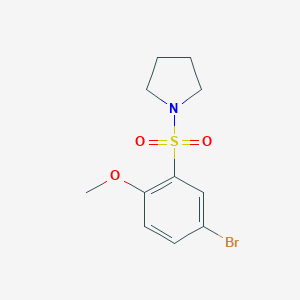

1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-bromo-2-methoxyphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3S/c1-16-10-5-4-9(12)8-11(10)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKQJHZVAVRUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351439 | |

| Record name | 1-(5-Bromo-2-methoxybenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691381-10-9 | |

| Record name | 1-(5-Bromo-2-methoxybenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthetic pathway for 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine, a molecule with significant potential in medicinal chemistry and drug discovery programs. The synthesis is presented as a robust two-step process, commencing with the preparation of the key intermediate, 5-Bromo-2-methoxybenzenesulfonyl chloride, followed by its sulfonylation of pyrrolidine. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and practical guidance for the successful synthesis and purification of the target compound.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] When coupled with an arylsulfonyl moiety, the resulting N-sulfonylpyrrolidine scaffold often exhibits a range of pharmacological activities. The title compound, this compound, incorporates a substituted phenyl ring that offers multiple points for further functionalization, making it a valuable building block for the synthesis of diverse chemical libraries for drug screening. The bromo and methoxy substituents on the phenyl ring can influence the compound's electronic and lipophilic properties, which are critical for its pharmacokinetic and pharmacodynamic profile.

This guide provides a detailed and practical approach to the synthesis of this important molecule, emphasizing the rationale behind the chosen synthetic strategy and experimental conditions to ensure reproducibility and high purity of the final product.

Core Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The initial step involves the synthesis of the crucial intermediate, 5-Bromo-2-methoxybenzenesulfonyl chloride, from commercially available 5-bromo-2-methoxyaniline. The subsequent step is the formation of the sulfonamide bond through the reaction of the synthesized sulfonyl chloride with pyrrolidine.

Step 1: Synthesis of 5-Bromo-2-methoxybenzenesulfonyl Chloride

The preparation of 5-Bromo-2-methoxybenzenesulfonyl chloride is accomplished via a Sandmeyer-type reaction. This involves the diazotization of 5-bromo-2-methoxyaniline followed by a sulfonyl chlorination reaction.

The reaction proceeds through the formation of a diazonium salt from the primary aromatic amine (5-bromo-2-methoxyaniline) upon treatment with sodium nitrite in the presence of a strong acid, typically hydrochloric acid. The resulting diazonium salt is then subjected to a sulfur dioxide-mediated reaction in the presence of a copper(I) chloride catalyst to yield the desired sulfonyl chloride.

Caption: Synthesis of the final product via sulfonylation.

Experimental Protocols

Materials and Equipment

| Reagent/Equipment | Supplier | Grade |

| 5-Bromo-2-methoxyaniline | Commercially Available | ≥98% |

| Sodium Nitrite | Commercially Available | ACS Reagent |

| Hydrochloric Acid | Commercially Available | 37% |

| Sulfur Dioxide | Commercially Available | Gas |

| Copper(I) Chloride | Commercially Available | ≥97% |

| Pyrrolidine | Commercially Available | ≥99% |

| Triethylamine | Commercially Available | ≥99.5% |

| Dichloromethane (DCM) | Commercially Available | Anhydrous |

| Ethyl Acetate | Commercially Available | HPLC Grade |

| Hexanes | Commercially Available | HPLC Grade |

| Anhydrous Sodium Sulfate | Commercially Available | ACS Reagent |

| Round-bottom flasks | Standard Laboratory Supplier | - |

| Magnetic stirrer with heating | Standard Laboratory Supplier | - |

| Ice bath | - | - |

| Separatory funnel | Standard Laboratory Supplier | - |

| Rotary evaporator | Standard Laboratory Supplier | - |

| Thin Layer Chromatography (TLC) plates | Standard Laboratory Supplier | Silica Gel 60 F254 |

| Column chromatography setup | Standard Laboratory Supplier | - |

Step 1: Synthesis of 5-Bromo-2-methoxybenzenesulfonyl Chloride

-

Diazotization: In a well-ventilated fume hood, a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer is charged with 5-bromo-2-methoxyaniline (10.0 g, 49.5 mmol) and a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL). The mixture is stirred and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (3.76 g, 54.5 mmol) in water (10 mL) is added dropwise to the aniline suspension while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature after the addition is complete.

-

Sulfonyl Chlorination: In a separate 500 mL flask, a saturated solution of sulfur dioxide in acetic acid (100 mL) is prepared by bubbling SO₂ gas through glacial acetic acid. Copper(I) chloride (1.0 g, 10.1 mmol) is added to this solution. The cold diazonium salt solution is then added portion-wise to the SO₂/CuCl solution with vigorous stirring. The temperature of the reaction mixture should be maintained between 10-15 °C during the addition. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

-

Work-up and Purification: The reaction mixture is poured onto ice-water (300 mL) and the resulting precipitate is collected by vacuum filtration. The crude solid is washed with cold water and then dissolved in dichloromethane (150 mL). The organic layer is washed with water (2 x 100 mL) and brine (100 mL), then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 5-Bromo-2-methoxybenzenesulfonyl chloride as a solid. The crude product can be purified by recrystallization from a suitable solvent system such as a mixture of ethyl acetate and hexanes.

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| 5-Bromo-2-methoxyaniline | 202.05 | 10.0 | 49.5 | 1.0 |

| Sodium Nitrite | 69.00 | 3.76 | 54.5 | 1.1 |

| Copper(I) Chloride | 99.00 | 1.0 | 10.1 | 0.2 |

Step 2: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-Bromo-2-methoxybenzenesulfonyl chloride (10.0 g, 35.0 mmol) in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.

-

Addition of Pyrrolidine and Base: In a separate beaker, prepare a solution of pyrrolidine (2.73 mL, 38.5 mmol) and triethylamine (5.85 mL, 42.0 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred sulfonyl chloride solution at 0 °C over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

Work-up and Purification: Once the reaction is complete, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from ethanol or a similar solvent. [3][4][5][6]

Reactant Molar Mass ( g/mol ) Amount (g/mL) Moles (mmol) Molar Ratio 5-Bromo-2-methoxybenzenesulfonyl chloride 285.54 10.0 g 35.0 1.0 Pyrrolidine 71.12 2.73 mL 38.5 1.1 | Triethylamine | 101.19 | 5.85 mL | 42.0 | 1.2 |

Characterization Data (Predicted)

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₁H₁₄BrNO₃S

-

Molecular Weight: 320.20 g/mol

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.6-7.8 (m, 2H, Ar-H), ~6.9 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.4 (t, 4H, N-CH₂), ~1.9 (m, 4H, CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~155.0, ~135.0, ~132.0, ~128.0, ~115.0, ~112.0, ~56.0, ~48.0, ~25.0.

-

IR (KBr, cm⁻¹): ~2970, ~1590, ~1480, ~1340 (SO₂ asym), ~1160 (SO₂ sym), ~1250, ~1020.

-

Mass Spectrometry (ESI-MS): m/z 320.0 [M+H]⁺, 322.0 [M+H+2]⁺.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. [7][8][9]* 5-Bromo-2-methoxybenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle with care and store under an inert atmosphere. * Pyrrolidine is a flammable and corrosive liquid. It should be handled with caution, away from ignition sources. [7][9]* Thionyl chloride (if used as an alternative for sulfonyl chloride synthesis) is highly corrosive and reacts violently with water. Handle with extreme care.

-

Sodium nitrite is an oxidizing agent and is toxic if ingested.

-

Hydrochloric acid is highly corrosive.

-

Proper waste disposal procedures must be followed for all chemical waste.

Conclusion

This technical guide provides a detailed and practical pathway for the synthesis of this compound. The described two-step protocol, involving the preparation of 5-Bromo-2-methoxybenzenesulfonyl chloride followed by sulfonylation of pyrrolidine, is a reliable and efficient method for obtaining the target compound in good yield and high purity. The provided experimental details, mechanistic insights, and safety precautions are intended to enable researchers to successfully replicate this synthesis in a laboratory setting. The availability of this versatile building block will undoubtedly facilitate further exploration of its potential in the development of novel therapeutic agents.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 5-Bromo-2-methoxybenzenesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

- Poupaert, J. H., et al. (2005). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. European Journal of Medicinal Chemistry, 40(1), 55-62.

-

University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

- Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.

- Kráľová, P., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Molecules, 18(9), 11198-11213.

- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

- Westphal, F., et al. (2007). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4′-bromo-α-pyrrolidinohexanophenone.

-

PubChem. (n.d.). 5-[(5-Bromo-2-pyridinyl)methoxy]-2-methoxyaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

- Korepanov, V. I., et al. (2007). Infrared spectrum and structure of 2-thienyl-N-methylfulleropyrrolidine. Moscow University Chemistry Bulletin, 62(2), 72-78.

- GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. (2025, August 9).

Sources

- 1. scbt.com [scbt.com]

- 2. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. How To [chem.rochester.edu]

- 5. mt.com [mt.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

physicochemical properties of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine

An In-depth Technical Guide to the Physicochemical Properties of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on a Novel Compound

As a Senior Application Scientist, it is not uncommon to encounter compounds of significant interest for which a full experimental physicochemical profile is not yet publicly documented. This compound is one such molecule. While its constituent parts—a brominated methoxyphenyl group, a sulfonyl linker, and a pyrrolidine ring—are well-characterized in medicinal chemistry, this specific combination remains largely unexplored in the public domain. This guide, therefore, serves a dual purpose. Firstly, it collates and presents the known and computationally predicted properties of this compound. Secondly, and more critically, it provides a comprehensive roadmap of the experimental protocols required to empirically determine its key physicochemical parameters. This document is structured to empower researchers to not only understand the predicted behavior of this compound but also to generate the rigorous, high-quality data essential for its potential development.

Molecular Identity and Structural Characteristics

This compound is a sulfonamide derivative with the molecular formula C11H14BrNO3S.[1] Its structure is characterized by a pyrrolidine ring N-substituted with a 5-bromo-2-methoxyphenylsulfonyl group. The presence of the electron-withdrawing sulfonyl group, the lipophilic bromo- and methoxy-substituted aromatic ring, and the polar pyrrolidine moiety suggests a molecule with a nuanced balance of properties relevant to drug discovery, such as solubility, membrane permeability, and potential for protein-ligand interactions.

| Property | Value | Source |

| Molecular Formula | C11H14BrNO3S | PubChem CID: 700232[1] |

| Molecular Weight | 320.20 g/mol | PubChem CID: 700232[1] |

| IUPAC Name | This compound | PubChem CID: 700232[1] |

| SMILES | COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCC2 | PubChem CID: 700232[1] |

| PubChem CID | 700232 | [1][2] |

Synthesis and Purification: A Generalized Approach

While a specific, optimized synthesis for this compound is not extensively published, a reliable synthetic route can be extrapolated from standard procedures for N-arylsulfonylpyrrolidines.[3] The most direct method involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with pyrrolidine.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

5-bromo-2-methoxybenzenesulfonyl chloride

-

Pyrrolidine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath with stirring.

-

Base Addition: Add triethylamine (1.5 equivalents) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction's completion by thin-layer chromatography (TLC).

-

Workup:

-

Wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Visualization of the Synthetic Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Predicted and Experimental Physicochemical Properties

Due to the absence of published experimental data, the following sections provide predicted values for key physicochemical properties, alongside the standard experimental protocols for their determination.

Melting Point

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting point range is indicative of high purity.

-

Predicted Value: Not available through standard predictive models.

-

Experimental Protocol:

-

Place a small, dry sample of the purified compound into a capillary tube.

-

Use a calibrated melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

-

Solubility

Solubility in both aqueous and organic solvents is a fundamental property for drug development, influencing formulation and bioavailability.

-

Experimental Protocol (Thermodynamic Solubility):

-

Add an excess of the compound to a known volume of the solvent of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibrate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure saturation.

-

Separate the undissolved solid by centrifugation or filtration.

-

Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.

-

Predicted LogP (XLogP3): While not explicitly found for this exact compound, related structures suggest a value in the range of 2.0 to 3.5, indicating significant lipophilicity. For example, 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one has a computed XLogP3 of 2.1.[4]

-

Experimental Protocol (Shake-Flask Method):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

-

Add a small aliquot of the stock solution to a mixture of n-octanol and water (or buffer) that have been pre-saturated with each other.

-

Shake the mixture vigorously for a set period to allow for partitioning.

-

Separate the octanol and aqueous layers by centrifugation.

-

Determine the concentration of the compound in each layer using HPLC-UV.

-

Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Visualization of LogP Determination Workflow

Caption: A simplified workflow for the experimental determination of LogP using the shake-flask method.

Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the pyrrolidine ring protons. The aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm), with splitting patterns dictated by their positions relative to the bromo and sulfonyl groups. The methoxy protons will present as a singlet around 3.8-4.0 ppm. The pyrrolidine protons will appear as multiplets in the upfield region (typically 1.5-3.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for all 11 unique carbon atoms. The aromatic carbons will resonate in the 110-160 ppm range, with the carbon attached to the sulfonyl group being significantly downfield. The methoxy carbon will appear around 55-60 ppm, and the pyrrolidine carbons will be in the 20-50 ppm range.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound, the mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to its molecular weight of 320.20 g/mol . A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

-

S=O stretching: Strong absorptions in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ for the asymmetric and symmetric stretching of the sulfonyl group.

-

C-O stretching: An absorption around 1250 cm⁻¹ for the aryl ether.

-

C-N stretching: An absorption in the 1200-1020 cm⁻¹ range.

-

Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.

Conclusion and Future Directions

This compound is a compound with significant potential for further investigation in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its known and predicted physicochemical properties, along with detailed, field-proven protocols for their experimental determination. The logical progression from synthesis and purification to detailed characterization outlined herein provides a robust framework for any research program focusing on this or structurally related molecules. The empirical data generated by following these protocols will be invaluable for establishing structure-activity relationships and advancing our understanding of this promising chemical scaffold.

References

-

PubChem. This compound | C11H14BrNO3S | CID 700232. [Link]

-

PubChem. 1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine. [Link]

-

PubChem. 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one | C10H9BrFNO | CID 17964833. [Link]

Sources

- 1. 1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine | C11H14BrNO3S | CID 700232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine | C11H14BrNO3S | CID 700232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one | C10H9BrFNO | CID 17964833 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine: Synthesis, Characterization, and Medicinal Chemistry Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine, a molecule of interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical identifiers, a plausible and detailed synthetic protocol, and methods for its characterization. While specific biological data for this compound is not extensively published, this guide explores its potential significance within the broader context of pyrrolidine-containing sulfonamides, a class of compounds with diverse and significant pharmacological activities. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and the synthesis of novel chemical entities.

Compound Identification and Physicochemical Properties

This compound is a synthetic organic compound featuring a central benzene ring substituted with bromo, methoxy, and pyrrolidine-1-sulfonyl groups. These functional groups are common pharmacophores in medicinal chemistry, suggesting the potential for this molecule to exhibit biological activity.

Table 1: Identifiers and Physicochemical Properties of this compound

| Identifier | Value | Source |

| CAS Number | 691381-10-9 | PubChem |

| PubChem CID | 700232 | PubChem |

| Molecular Formula | C₁₁H₁₄BrNO₃S | PubChem |

| Molecular Weight | 320.20 g/mol | PubChem |

| IUPAC Name | 1-[(5-bromo-2-methoxyphenyl)sulfonyl]pyrrolidine | PubChem |

| SMILES | COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCC2 | PubChem |

| InChI Key | FPKQJHZVAVRUQD-UHFFFAOYSA-N | PubChem |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between the precursor sulfonyl chloride, 5-Bromo-2-methoxybenzenesulfonyl chloride, and pyrrolidine. This is a common and reliable method for the formation of sulfonamides.[1]

Synthesis Pathway

The overall synthetic strategy is a two-step process starting from commercially available 2-methoxyphenol. The first step involves the synthesis of the key intermediate, 5-Bromo-2-methoxybenzenesulfonyl chloride, followed by its reaction with pyrrolidine.

Caption: General synthetic pathway for this compound.

Experimental Protocol

Part A: Synthesis of 5-Bromo-2-methoxybenzenesulfonyl chloride (CAS: 23095-05-8)

This precursor can be synthesized from 2-methoxyphenol through a sequence of acetylation, bromination, and chlorosulfonylation, or purchased from commercial suppliers.[2]

Part B: Synthesis of this compound

Materials:

-

5-Bromo-2-methoxybenzenesulfonyl chloride (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Amine and Base: In a separate flask, prepare a solution of pyrrolidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Reaction: Add the pyrrolidine/triethylamine solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C over 30 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield this compound as a solid.

Safety Precautions

-

5-Bromo-2-methoxybenzenesulfonyl chloride is corrosive and moisture-sensitive.[3] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Pyrrolidine and Triethylamine are flammable and corrosive bases with strong odors.[4][5] Handle these reagents in a well-ventilated fume hood and wear appropriate PPE.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

The reaction should be conducted under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets), methoxy group (singlet), pyrrolidine methylene protons (multiplets). The chemical shifts of the aromatic protons will be influenced by the bromo, methoxy, and sulfonyl substituents.[6][7] |

| ¹³C NMR | Aromatic carbons, methoxy carbon, pyrrolidine methylene carbons. The carbon attached to the sulfonyl group will be deshielded.[8] |

| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group (typically in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively).[9] |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns. |

Rationale and Application in Drug Discovery

While specific biological targets for this compound are not widely reported, its structural motifs are prevalent in many biologically active compounds.[10][11] The pyrrolidine ring and the sulfonamide linkage are key pharmacophores in numerous approved drugs and clinical candidates.

The Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered saturated heterocycle that is a common feature in a wide range of natural products and synthetic drugs.[12] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. The pyrrolidine motif can also enhance aqueous solubility and other physicochemical properties of a drug molecule.[11]

The Sulfonamide Group

The sulfonamide functional group is a bioisostere of the amide bond and is present in a diverse array of therapeutic agents, including antibacterial, diuretic, and anti-inflammatory drugs.[13] The sulfonamide moiety can act as a hydrogen bond donor and acceptor, contributing to the binding affinity of a molecule to its target protein.[14]

Potential Therapeutic Applications

Given its structure, this compound could be investigated for a variety of therapeutic applications. Pyrrolidine sulfonamides have been explored as antagonists of the Transient Receptor Potential Vanilloid-4 (TRPV4) for potential use in heart failure, and as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of diabetes.[15][16] The presence of a halogen atom (bromine) on the phenyl ring can also influence the compound's pharmacokinetic properties and binding interactions.

Caption: A conceptual workflow for the evaluation of novel compounds in drug discovery.

Conclusion

This compound is a readily synthesizable compound with structural features that make it an interesting candidate for further investigation in medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications. While its specific biological activity remains to be fully elucidated, the prevalence of the pyrrolidine and sulfonamide motifs in pharmacologically active agents suggests that this compound and its analogues warrant further exploration.

References

- Bertini, I., Luchinat, C., & Monnanni, R. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243.

- Sarker, A. H., Cashin, P. J., & Brown, R. S. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(31), 7856-7864.

- Sarker, A. H., Cashin, P. J., & Brown, R. S. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy. Semantic Scholar.

- Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4998.

- ChemBK. (2024). 5-BROMO-2-METHOXYBENZENESULFONYL CHLORIDE - Physico-chemical Properties.

- Chang, C. J., Floss, H. G., & Peck, G. E. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry, 18(5), 505-509.

- Gowda, B. T., Jyothi, K., & Kumar, N. D. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.

- Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2014). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 16(5), 1326-1329.

- Lab Pro Inc. (n.d.). 5-Bromo-2-methoxybenzenesulfonyl Chloride, 5G.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxybenzenesulfonyl chloride 97%.

- Charron, C. E., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 61(21), 9584-9602.

- Google Patents. (2015). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.

- Echemi. (n.d.). 5-BROMO-2-METHOXYBENZENESULFONYL CHLORIDE Formula.

- Enamine. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Google Patents. (1957).

- PharmaBlock. (n.d.).

- Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.

- Salve, P. S., & Jadhav, S. A. (2021). Synthesis and in-vitro antidiabetic activity of novel pyrrolidine sulfonamide derivatives as DPP-IV inhibitors. Frontiers in Chemistry, 9, 725.

- BenchChem. (2025). The Role of Pyrrolidines in Modern Drug Discovery.

- Enamine. (n.d.).

- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?

- Santa Cruz Biotechnology. (n.d.). 5-Bromo-2-methoxybenzenesulfonyl chloride.

- Taylor, L. T., & Chang, C. (1993). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.

- Alam, M. S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(11), 3939-3950.

- The Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube.

- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.

- Balakrishnan, V. K., et al. (2006). Determination of sulfonamide antibiotics in wastewater: a comparison of solid phase microextraction and solid phase extraction methods.

- USDA Food Safety and Inspection Service. (2009).

Sources

- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. diplomatacomercial.com [diplomatacomercial.com]

- 5. diplomatacomercial.com [diplomatacomercial.com]

- 6. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. znaturforsch.com [znaturforsch.com]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. img01.pharmablock.com [img01.pharmablock.com]

- 12. nbinno.com [nbinno.com]

- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

structural elucidation of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine

An In-depth Technical Guide to the Structural Elucidation of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Introduction: Contextualizing the Molecule

In the landscape of modern medicinal chemistry, the sulfonamide functional group is a cornerstone, present in a wide array of therapeutic agents. Its unique physicochemical properties contribute to binding affinity, metabolic stability, and pharmacokinetic profiles. The target of this guide, this compound (CAS No: 691381-10-9[1][]), is a molecule that combines this critical sulfonamide moiety with a substituted aromatic ring and a saturated heterocycle. Such structures serve as valuable building blocks and scaffolds in the synthesis of novel chemical entities for drug discovery.[3]

This document provides a comprehensive, field-proven guide to the structural elucidation of this compound. We will move beyond a mere listing of data to explain the causality behind the analytical strategy, demonstrating how a multi-technique approach provides a self-validating system for unambiguous structural confirmation. The narrative will follow the logical progression from synthesis to a holistic interpretation of spectroscopic data, grounded in authoritative principles.

Core Synthesis Pathway: From Precursors to Product

The synthesis of this compound is most efficiently achieved via a nucleophilic substitution reaction. This standard method for forming sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4] In this case, the key precursors are 5-Bromo-2-methoxybenzenesulfonyl chloride and pyrrolidine.[3][5]

The reaction mechanism hinges on the nucleophilic attack of the secondary amine (pyrrolidine) on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.

Sources

potential biological activities of pyrrolidine derivatives

An In-Depth Technical Guide to the Potential Biological Activities of Pyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry.[1][2][3] This saturated scaffold is a prevalent feature in a vast number of natural products, pharmaceuticals, and biologically active compounds.[2][4][5] Its significance stems from a unique combination of physicochemical properties, including its contribution to molecular stereochemistry, its ability to participate in hydrogen bonding, and its role in defining the three-dimensional shape of a molecule—a concept known as "pseudorotation".[3][6] These attributes allow pyrrolidine derivatives to effectively explore the pharmacophore space and interact with a wide array of biological targets with high specificity and affinity.[3][6]

This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by pyrrolidine derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. The content is structured to provide researchers and drug development professionals with a thorough understanding of this versatile scaffold and its applications in modern drug discovery.

Anticancer Activity

Pyrrolidine derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against a multitude of cancer cell lines.[1][7] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[8][9]

Mechanisms of Anticancer Action

A primary mechanism by which pyrrolidine derivatives exert their anticancer effects is through the induction of apoptosis , or programmed cell death.[9] This is often achieved by modulating the intrinsic apoptotic pathway, which is controlled by the Bcl-2 family of proteins.[9] Many pyrrolidine compounds have been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax.[9] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane disruption, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately leading to cell death.[9]

Another significant target for pyrrolidine-based anticancer agents is the inhibition of key enzymes crucial for cancer cell growth and survival. For instance, some derivatives act as potent inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA damage repair.[6] By inhibiting PARP, these compounds can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair deficiencies.

Furthermore, certain pyrrolidine derivatives have been designed to target specific receptors, such as the chemokine receptor CXCR4, which plays a role in cancer metastasis.[2][8] By acting as antagonists to this receptor, these compounds can inhibit the migration and invasion of cancer cells.[2][8]

Comparative Anticancer Activity of Pyrrolidine Derivatives

The potency of pyrrolidine derivatives as anticancer agents can vary significantly based on their specific chemical structures. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several classes of pyrrolidine derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Spirooxindole-pyrrolidine | HCT116 | 8.5 - 15.2 | [1] |

| N-Arylpyrrolidine-2,5-dione | MCF-7 | 3.1 - 5.8 | [1] |

| Pyrrolidinone-hydrazone | IGR39 | 2.5 | [1] |

| Thiophen-containing derivatives | MCF-7 | 17 - 28 | [6] |

| Thiophen-containing derivatives | HeLa | 19 - 30 | [6] |

| Benzofuroxan-based hydroxamates | MDA-MB-436 | 17.4 | [6] |

| Benzofuroxan-based hydroxamates | CAPAN-1 | 11.4 | [6] |

| Thiosemicarbazone pyrrolidine–copper(II) complexes | SW480 | 0.99 | [2][8] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: This assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrrolidine derivative in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[10] Pyrrolidine derivatives have demonstrated significant potential as antibacterial and antifungal agents, targeting various microbial strains.[2][10][11]

Antibacterial and Antifungal Mechanisms

The antimicrobial action of pyrrolidine derivatives can be attributed to several mechanisms. Some compounds function by inhibiting essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[8] For example, 1,2,4-oxadiazole pyrrolidine derivatives have shown potent inhibition of E. coli DNA gyrase.[8]

Other pyrrolidine-based compounds, particularly spirooxindole pyrrolidines, exhibit broad-spectrum antibacterial activity.[12] The exact mechanism for these is still under investigation but may involve disruption of the bacterial cell membrane or inhibition of other vital cellular processes.

In the realm of antifungal activity, certain spirooxindole pyrrolidine-linked hybrids have shown promising results against clinically relevant fungal strains like Candida albicans.[2][8] These compounds are thought to interfere with fungal cell wall synthesis or membrane integrity.

Comparative Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for different pyrrolidine derivatives against various microbial strains. Lower MIC values indicate greater antimicrobial potency.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Sulfonylamino pyrrolidine derivative | S. aureus | 3.11 | [2] |

| Sulfonylamino pyrrolidine derivative | E. coli | 6.58 | [2] |

| Sulfonylamino pyrrolidine derivative | P. aeruginosa | 5.82 | [2] |

| Spirooxindole pyrrolidine-linked hybrid | C. albicans | 4 | [2][8] |

| Pyrrolidine-thiazole derivative | B. cereus | 21.70 | [8] |

| Pyrrolidine-2,5-dione derivative | S. aureus | 16-32 | [13] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: This method involves challenging the microorganism with serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare a two-fold serial dilution of the pyrrolidine derivative in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 16-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Confirmation (Optional): To confirm the MIC, a viability indicator such as resazurin or triphenyltetrazolium chloride (TTC) can be added to the wells. A color change indicates viable cells.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Neuroprotective and CNS Activities

Pyrrolidine derivatives have shown considerable promise in the treatment of central nervous system (CNS) disorders, including neurodegenerative diseases like Alzheimer's.[14][15][16] Their activities in the CNS are diverse, ranging from enzyme inhibition to modulation of neurotransmitter systems.

Mechanisms of Neuroprotection

A key target for pyrrolidine derivatives in the context of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[15] By inhibiting AChE, these compounds can increase the levels of acetylcholine in the brain, which is beneficial for cognitive function.[15]

Beyond AChE inhibition, some pyrrolidine derivatives exhibit neuroprotective effects by mitigating oxidative stress, a key pathological factor in many neurodegenerative diseases.[15] They can enhance the levels of endogenous antioxidants like reduced glutathione (GSH) and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[15]

Furthermore, certain pyrrolidine-2,5-diones have demonstrated anticonvulsant properties in animal models, suggesting their potential in the treatment of epilepsy.[6]

Experimental Protocol: In Vivo Assessment of Neuroprotective Effects in a Scopolamine-Induced Amnesia Model

The scopolamine-induced amnesia model in rodents is a widely used preclinical model to evaluate the efficacy of potential cognitive-enhancing and neuroprotective agents.

Principle: Scopolamine, a muscarinic receptor antagonist, induces a transient cognitive deficit that mimics some aspects of Alzheimer's disease. The ability of a test compound to reverse or attenuate these deficits is indicative of its potential therapeutic value.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment.

-

Compound Administration: Administer the pyrrolidine derivative (e.g., via oral gavage or intraperitoneal injection) at a predetermined time before the induction of amnesia. A vehicle control group and a positive control group (e.g., donepezil) should be included.

-

Induction of Amnesia: Administer scopolamine (e.g., 1 mg/kg, intraperitoneally) to all groups except the normal control group, typically 30 minutes after compound administration.

-

Behavioral Assessment (Morris Water Maze):

-

Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water for several consecutive days.

-

Probe Trial: On the final day, remove the platform and allow the mice to swim freely for a set period (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.

-

-

Biochemical Analysis: After the behavioral tests, euthanize the animals and collect brain tissue. Homogenize the brain tissue to measure levels of AChE, lipid peroxidation (LPO), GSH, SOD, and catalase using appropriate biochemical assay kits.

Caption: Workflow for assessing neuroprotective effects in a scopolamine-induced amnesia model.

Enzyme Inhibition

The structural versatility of the pyrrolidine scaffold makes it an excellent starting point for the design of potent and selective enzyme inhibitors.[8] This has led to their application in treating a variety of diseases, including type 2 diabetes and viral infections.

Pyrrolidine-Based Enzyme Inhibitors

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Several pyrrolidine derivatives, such as vildagliptin, are potent inhibitors of DPP-4, an enzyme that inactivates incretin hormones.[17] By inhibiting DPP-4, these compounds increase the levels of active incretins, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[17]

α-Glucosidase and α-Amylase Inhibitors: Polyhydroxylated pyrrolidines, also known as aza-sugars, can act as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[6][18] By slowing down the breakdown of complex carbohydrates, these compounds can reduce postprandial hyperglycemia.[18]

Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors: A number of antiviral drugs containing a pyrrolidine ring are used for the treatment of hepatitis C.[4] These compounds act as inhibitors of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[4]

Comparative Enzyme Inhibitory Activity

| Compound Class | Target Enzyme | IC50 | Reference |

| 2-Cyanopyrrolidine | DPP-4 | 4.0 nM | [1] |

| 4-Fluoro-2-cyanopyrrolidine | DPP-4 | 1.8 nM | [1] |

| Polyhydroxylated pyrrolidine | α-Glucosidase | Potent Inhibition | [6] |

| Pyrrolidine sulfonamide derivative | DPP-IV | 11.32 µM | [2] |

| Rhodanine-substituted spirooxindole pyrrolidine | α-Amylase | 1.57 µg/mL | [2][8] |

Experimental Protocol: In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.

Principle: The assay typically uses a fluorogenic or chromogenic substrate that is cleaved by DPP-4 to produce a detectable signal. The reduction in signal in the presence of an inhibitor is proportional to its inhibitory activity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of recombinant human DPP-4 enzyme, and a solution of a fluorogenic substrate (e.g., Gly-Pro-AMC).

-

Compound Dilution: Prepare serial dilutions of the pyrrolidine derivative in the assay buffer.

-

Assay Reaction: In a 96-well black plate, add the DPP-4 enzyme solution, the compound dilutions, and pre-incubate for a short period (e.g., 15 minutes) at room temperature.

-

Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

The pyrrolidine scaffold is undeniably a privileged structure in medicinal chemistry, offering a remarkable diversity of biological activities. From potent anticancer and antimicrobial agents to promising neuroprotective and enzyme inhibitory compounds, pyrrolidine derivatives continue to be a fertile ground for the discovery of new therapeutic agents. The insights into their mechanisms of action and the established experimental protocols for their evaluation provide a solid foundation for further research and development in this exciting field. As our understanding of the intricate interactions between these molecules and their biological targets deepens, we can anticipate the emergence of even more innovative and effective pyrrolidine-based drugs to address a wide range of human diseases.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

-

New Methodology for the Synthesis of Bioactive Pyrrolidines and Pyrrolidinones. CORDIS, European Commission. [Link]

-

Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ScienceDirect. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]

-

Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Taylor & Francis Online. [Link]

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed. [Link]

-

Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. [Link]

-

Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. National Institutes of Health. [Link]

-

Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. PubMed. [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium. [Link]

-

Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. PubMed. [Link]

-

Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]

-

Bioactive compounds containing pyrrolidine. ResearchGate. [Link]

-

Structure-Guided Design of Potent Coronavirus Inhibitors with a 2-Pyrrolidone Scaffold: Biochemical, Crystallographic, and Virological Studies. PubMed. [Link]

-

Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Semantic Scholar. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]

-

Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. PubMed. [Link]

-

Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. SciSpace. [Link]

-

Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity. National Institutes of Health. [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]

-

Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cordis.europa.eu [cordis.europa.eu]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

literature review on arylsulfonylpyrrolidine compounds

An In-depth Technical Guide to Arylsulfonylpyrrolidine Compounds in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." The arylsulfonylpyrrolidine core is a prominent member of this elite group. Its prevalence stems from a unique combination of synthetic tractability, favorable physicochemical properties, and the ability to present functional groups in a well-defined three-dimensional space. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers a non-planar structure that allows for the exploration of chemical space in three dimensions, a significant advantage in designing selective ligands for complex biological targets.[1][2] When coupled with an arylsulfonyl group, the resulting scaffold possesses a versatile platform for fine-tuning electronic and steric properties, making it a powerful tool in the rational design of novel therapeutics. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of arylsulfonylpyrrolidine compounds, intended for researchers and professionals in the field of drug development.

Synthesis of the Arylsulfonylpyrrolidine Scaffold: From Bench to Scale-up

The construction of the arylsulfonylpyrrolidine core is typically achieved through the coupling of two key building blocks: an appropriately substituted pyrrolidine and an arylsulfonyl chloride. The robustness of sulfonamide bond formation provides a reliable and high-yielding approach to a diverse range of derivatives.

General Synthetic Strategy

The most common synthetic route involves the nucleophilic substitution of a pyrrolidine nitrogen onto the sulfur atom of an arylsulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent is critical for achieving high yields and purity.

Caption: General workflow for the synthesis of arylsulfonylpyrrolidine compounds.

A noteworthy advancement in the synthesis of the arylsulfonyl chloride intermediate is the use of continuous flow reactors for the chlorosulfonylation of in situ generated diazonium salts.[3] This method offers improved safety and scalability compared to traditional batch processing, making it particularly attractive for industrial applications.[3]

Detailed Experimental Protocol: Synthesis of a Representative Arylsulfonylpyrrolidine

This protocol describes the synthesis of a generic N-arylsulfonylpyrrolidine, which can be adapted for various substituted analogs.

Step 1: Preparation of the Arylsulfonyl Chloride

-

To a stirred solution of the corresponding aniline (1.0 eq) in a suitable solvent (e.g., acetic acid), add sodium nitrite (1.1 eq) in water at 0-5°C.

-

Stir the reaction mixture for 30 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid saturated with copper(II) chloride.

-

Slowly add the diazonium salt solution to the sulfur dioxide solution at room temperature.

-

After the evolution of nitrogen gas ceases, pour the reaction mixture onto ice and extract the arylsulfonyl chloride with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude arylsulfonyl chloride, which can often be used in the next step without further purification.

Causality: The use of a copper catalyst is crucial for the Sandmeyer-type reaction to proceed efficiently, converting the diazonium salt to the sulfonyl chloride.

Step 2: Coupling with Pyrrolidine

-

Dissolve the crude arylsulfonyl chloride (1.0 eq) in an appropriate solvent (e.g., dichloromethane or THF).

-

Add a base, such as triethylamine or pyridine (1.5-2.0 eq), to the solution.

-

Slowly add the desired pyrrolidine derivative (1.1 eq) at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the final arylsulfonylpyrrolidine compound.

Self-Validation: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Chemical Biology and Mechanisms of Action

The arylsulfonylpyrrolidine scaffold has been successfully employed to target a wide array of biological molecules, including enzymes and G-protein coupled receptors (GPCRs). The specific mechanism of action is highly dependent on the substitution patterns on both the aryl and pyrrolidine rings.

Enzyme Inhibition

Arylsulfonylpyrrolidines have emerged as potent inhibitors of several key enzymes implicated in human diseases.

-

Aldo-Keto Reductase 1C3 (AKR1C3): This enzyme is involved in the biosynthesis of androgens and is a target in prostate and breast cancer. A series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones have been identified as potent and selective non-carboxylate inhibitors of AKR1C3.[4] The sulfonamide moiety was found to be critical for activity.[4]

-

Matrix Metalloproteinases (MMPs): MMPs are zinc-containing endopeptidases involved in tissue remodeling and are implicated in diseases like osteoarthritis. N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids (a related scaffold) have been developed as orally active MMP inhibitors.[5]

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is involved in the conversion of cortisone to active cortisol and is a target for metabolic diseases. Arylsulfonylpiperazines have been discovered as potent and selective inhibitors of 11β-HSD1.[6]

-

γ-Secretase: This enzyme is involved in the processing of amyloid precursor protein and is a key target in Alzheimer's disease. N-arylsulfonyl morpholines have been designed as novel γ-secretase inhibitors.[7]

Receptor Modulation

-

Serotonin 5-HT6 Receptor: The 5-HT6 receptor is a target for cognitive disorders. Certain arylsulfonylpyrrolidine derivatives have been patented as 5-HT6 inhibitors.[8]

Caption: Inhibition of the AKR1C3 pathway by an arylsulfonylpyrrolidine derivative.

Therapeutic Applications

The diverse biological activities of arylsulfonylpyrrolidine compounds have translated into promising therapeutic potential across several disease areas.

| Therapeutic Area | Specific Target/Application | Key Findings |

| Oncology | AKR1C3 Inhibition | Potent (<100 nM) and isoform-selective inhibitors for potential use in leukemia, prostate, and breast cancers.[4] |

| Anticancer Agents | Arylsulfonylimidazolidinones (a related scaffold) showed superior cytotoxicity to doxorubicin in several cancer cell lines.[9] | |

| Neuroscience | 5-HT6 Receptor Inhibition | Potential for treating cognitive deficits in neurological and psychiatric disorders.[8] |

| Nav1.7 Inhibition | Arylsulfonamides have been designed as selective Nav1.7 inhibitors for the treatment of chronic pain.[10] | |

| Antipsychotic Agents | Quinoline- and isoquinoline-sulfonamide analogs have been explored as novel antipsychotics with partial D2 receptor agonism.[11] | |

| Inflammatory Diseases | MMP Inhibition | Orally active inhibitors for the treatment of osteoarthritis.[5] |

| Infectious Diseases | Antibacterial Activity | Some derivatives have shown activity against bacterial biofilm formation.[12] Aryldisulfonamides have demonstrated antimicrobial activity against various bacterial strains.[13] |

| Antifungal Activity | Arylsulfonamide derivatives containing a 2-arylamino-4(3H)-quinazolinone moiety have shown potent antifungal activity.[14][15] |

Structure-Activity Relationships (SAR)

The modular nature of the arylsulfonylpyrrolidine scaffold makes it highly amenable to SAR studies. Key insights have been gained by systematically modifying different parts of the molecule.

-

The Arylsulfonyl Group: The substitution pattern on the aryl ring is a critical determinant of potency and selectivity. Electron-withdrawing groups on the aryl ring have been shown to be preferable for improving the bioactivity of certain antifungal and antibacterial agents.[15]

-

The Pyrrolidine Ring: Variations in the position and electronic nature of substituents on the pyrrolidine ring can severely diminish activity, highlighting the importance of its specific conformation and interactions with the target.[4] The stereochemistry of the pyrrolidine carbons is also a key factor, as different stereoisomers can exhibit distinct biological profiles due to differential binding to enantioselective proteins.[2]

-

The Sulfonamide Linker: The sulfonamide group itself is often crucial for activity, as demonstrated in the case of AKR1C3 inhibitors.[4]

A comprehensive SAR study of arylsulfonylimidazolidinones as anticancer agents confirmed that the intact 4-phenyl-1-benzenesulfonylimidazolidinone core plays a pivotal role as a basic pharmacophore.[9]

Biological Evaluation Workflow

A systematic approach is essential for evaluating the therapeutic potential of novel arylsulfonylpyrrolidine compounds. The following workflow represents a typical screening cascade.

Caption: A typical workflow for the biological evaluation of arylsulfonylpyrrolidine compounds.

Protocol: In Vitro Enzyme Inhibition Assay (Generic)

This protocol provides a template for assessing the inhibitory activity of a compound against a purified enzyme.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a buffered solution (e.g., Tris-HCl or PBS) at the optimal pH for the enzyme.

-

Prepare solutions of the enzyme and its substrate in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add the test compound at various concentrations (serially diluted from the stock solution). Include a DMSO-only control (negative control) and a known inhibitor (positive control).

-

Add the enzyme solution to each well and incubate for a pre-determined time to allow for compound-enzyme binding.

-

Initiate the reaction by adding the substrate solution.

-

Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the test compound.

-

Normalize the rates to the DMSO control (100% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

-

Trustworthiness: The inclusion of both positive and negative controls is essential to validate the assay results. The use of multiple compound concentrations allows for the determination of a robust IC50 value.

Future Directions and Outlook

The arylsulfonylpyrrolidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research is likely to focus on several key areas:

-

Polypharmacology: The inherent versatility of the scaffold makes it an ideal starting point for designing multi-target ligands, which can offer superior efficacy in complex diseases like cancer and neurodegenerative disorders.[16]

-

Targeted Drug Delivery: Conjugation of arylsulfonylpyrrolidine warheads to targeting moieties (e.g., antibodies or peptides) could lead to the development of highly specific and potent therapies with reduced side effects.

-

Exploration of New Chemical Space: The synthesis of novel derivatives with diverse substitution patterns and stereochemistries will undoubtedly uncover new biological activities and therapeutic opportunities.

References

-

Heinrich, D. M., Flanagan, J. U., Jamieson, S. M. F., Silva, S., Rigoreau, L. J. M., Trivier, E., Raynham, T., Turnbull, A. P., & Denny, W. A. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738–744. [Link]

- KR20090079259A - Arylsulfonyl pyrrolidine as 5-HT6 Inhibitor.

-

Synthesis and Structure−Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis. Semantic Scholar. (2003). [Link]

-

Synthesis and Evaluation of Water‐Soluble 2‐Aryl‐1‐Sulfonylpyrrolidine Derivatives as Bacterial Biofilm Formation Inhibitors. ResearchGate. (2025). [Link]

-

Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents. (2011). European Journal of Medicinal Chemistry, 46(11), 5593-5602. [Link]

-